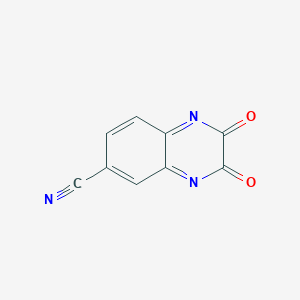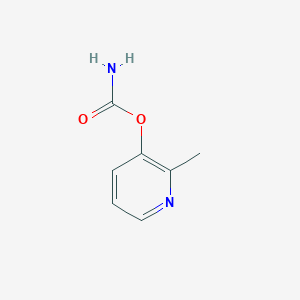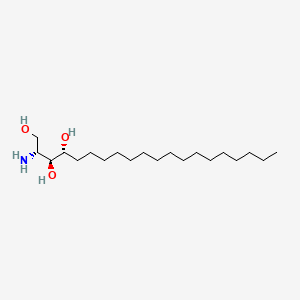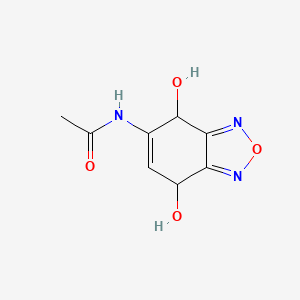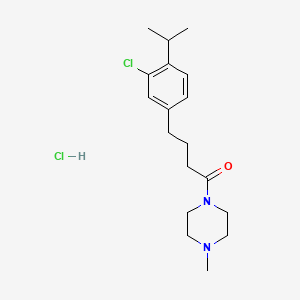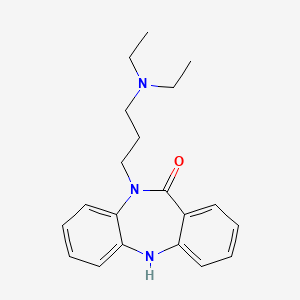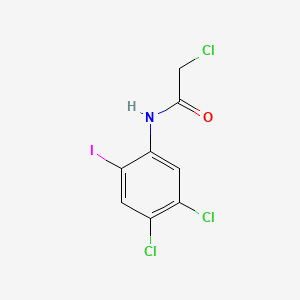![molecular formula C8H10O2 B13829467 (2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-3-oxatricyclo[43002,4]nonan-8-one is a complex organic compound with a unique tricyclic structure This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the cyclization of specific diol precursors under acidic conditions, leading to the formation of the tricyclic core. The reaction conditions often involve the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, thereby enhancing the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Researchers are exploring its potential as a precursor for developing new pharmaceuticals with therapeutic properties.
Wirkmechanismus
The mechanism of action of (2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R,4S,6R)-3,7-Dioxatricyclo[4.3.0.02,4]nonan-8-one: This compound shares a similar tricyclic structure but differs in its functional groups and reactivity.
(1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 2-Hydroxy-2,2-dithiophen-2-ylacetate: Another structurally related compound with distinct chemical properties and applications.
Eigenschaften
Molekularformel |
C8H10O2 |
|---|---|
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one |
InChI |
InChI=1S/C8H10O2/c9-5-1-4-2-7-8(10-7)6(4)3-5/h4,6-8H,1-3H2/t4?,6?,7-,8+/m0/s1 |
InChI-Schlüssel |
DODKXOYMNRSIRA-NYLZCSOASA-N |
Isomerische SMILES |
C1[C@H]2[C@H](O2)C3C1CC(=O)C3 |
Kanonische SMILES |
C1C2CC(=O)CC2C3C1O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


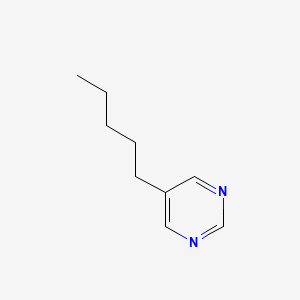
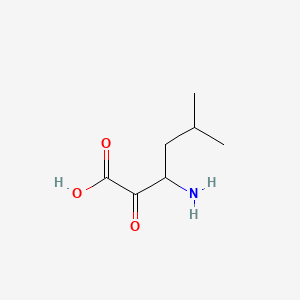
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)

